molecular formula C18H15ClN2OS2 B2410018 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-methylphenyl)sulfanyl]acetamide CAS No. 338957-55-4

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-methylphenyl)sulfanyl]acetamide

Cat. No.: B2410018
CAS No.: 338957-55-4
M. Wt: 374.9
InChI Key: UGVKEPDBSJMDQO-UHFFFAOYSA-N
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Description

“N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-methylphenyl)sulfanyl]acetamide” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .


Molecular Structure Analysis

The molecular structure of similar compounds shows that the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .


Physical and Chemical Properties Analysis

Thiazole, the parent compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial Activity

N-substituted derivatives of compounds similar to N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-methylphenyl)sulfanyl]acetamide have been synthesized and evaluated for their antibacterial and antifungal activities. These studies have demonstrated that such compounds can act as effective antimicrobial agents, potentially useful in combating various bacterial and fungal infections (Baviskar, Khadabadi, & Deore, 2013).

Spectroscopic Characterization

The spectroscopic characterization of similar compounds has been performed using techniques such as Raman and Fourier transform infrared spectroscopy. This research aids in understanding the molecular structure and behavior of these compounds, which is crucial for their application in scientific research (Jenepha Mary, Pradhan, & James, 2022).

Pharmacological Evaluation

Studies have also been conducted on the pharmacological properties of similar compounds, focusing on their potential as antibacterial agents. These evaluations include in vitro screening against various bacterial strains, providing insights into the therapeutic potential of these compounds (Nafeesa et al., 2017).

Molecular Docking and Cytotoxicity Studies

Molecular docking and cytotoxicity studies have been conducted to assess the interaction of similar compounds with biological molecules. This research is pivotal in drug design and development, as it helps predict how these compounds might interact with biological targets (Siddiqui et al., 2014).

Future Directions

Future research could focus on further exploring the biological activities of this compound and its derivatives, particularly their potential as antimicrobial, antiviral, and antineoplastic agents . Additionally, more studies could be conducted to understand their mechanism of action and to optimize their synthesis process .

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(3-methylphenyl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS2/c1-12-3-2-4-15(9-12)23-11-17(22)21-18-20-16(10-24-18)13-5-7-14(19)8-6-13/h2-10H,11H2,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVKEPDBSJMDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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